
2-Hexadec-7-enylicos-11-enyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadec-7-enylicos-11-enyl octadecanoate is a complex organic compound known for its unique structure and properties It is a long-chain ester that features both hexadec-7-enyl and eicos-11-enyl groups attached to an octadecanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadec-7-enylicos-11-enyl octadecanoate typically involves esterification reactions. One common method is the reaction between hexadec-7-enyl alcohol and eicos-11-enyl alcohol with octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reactants and advanced purification techniques such as distillation and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Hexadec-7-enylicos-11-enyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the hexadec-7-enyl and eicos-11-enyl groups can be oxidized to form epoxides or diols.
Reduction: The ester functional group can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or carboxylic acids.
Scientific Research Applications
2-Hexadec-7-enylicos-11-enyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in cell membrane structure and function due to its long-chain fatty acid components.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive.
Mechanism of Action
The mechanism of action of 2-Hexadec-7-enylicos-11-enyl octadecanoate involves its interaction with biological membranes and enzymes. The long-chain fatty acid components can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester functional group can be hydrolyzed by esterases, releasing the corresponding alcohols and acids, which may have biological activity.
Comparison with Similar Compounds
Similar Compounds
- Hexadec-7-enyl octadecanoate
- Eicos-11-enyl octadecanoate
- Hexadec-7-enyl eicosanoate
Uniqueness
2-Hexadec-7-enylicos-11-enyl octadecanoate is unique due to the presence of both hexadec-7-enyl and eicos-11-enyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar esters.
Properties
CAS No. |
115365-43-0 |
|---|---|
Molecular Formula |
C54H104O2 |
Molecular Weight |
785.4 g/mol |
IUPAC Name |
2-hexadec-7-enylicos-11-enyl octadecanoate |
InChI |
InChI=1S/C54H104O2/c1-4-7-10-13-16-19-22-25-28-30-32-35-38-41-44-47-50-53(49-46-43-40-37-34-31-27-24-21-18-15-12-9-6-3)52-56-54(55)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h25,27-28,31,53H,4-24,26,29-30,32-52H2,1-3H3 |
InChI Key |
UMXQQDQSXLCIOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCC=CCCCCCCCC)CCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
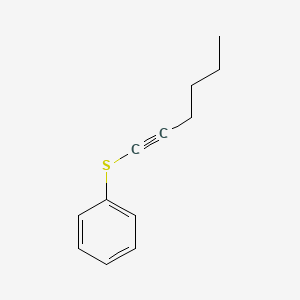
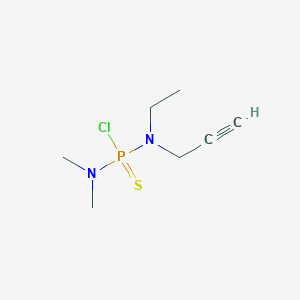
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)

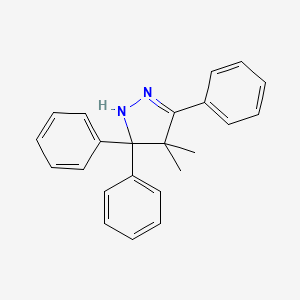
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
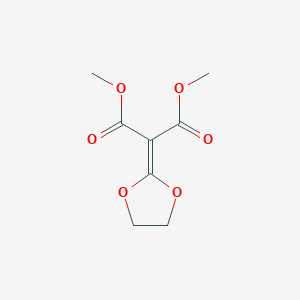

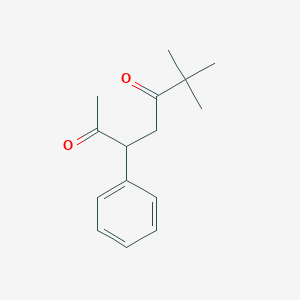

![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)

